1-Naphthalenediazonium, 4-(phenylazo)-6-sulfo-, chloride
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Overview
Description
1-Naphthalenediazonium, 4-(phenylazo)-6-sulfo-, chloride is a diazonium salt that is widely used in various chemical processes. This compound is known for its vibrant color and is often utilized in dye and pigment industries. Its unique structure, which includes a naphthalene ring, a phenylazo group, and a sulfonic acid group, makes it a versatile compound in both organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenediazonium, 4-(phenylazo)-6-sulfo-, chloride typically involves the diazotization of 4-amino-1-naphthalenesulfonic acid followed by coupling with aniline. The reaction is carried out in an acidic medium, usually hydrochloric acid, at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors to maintain the required low temperatures and acidic conditions. The process involves the precise control of reactant concentrations and reaction times to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenediazonium, 4-(phenylazo)-6-sulfo-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the diazonium group.
Coupling Reactions: The compound can couple with phenols and amines to form azo dyes.
Reduction Reactions: It can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like halogens or nitro groups under acidic conditions.
Coupling Reactions: Often use alkaline conditions with phenols or amines.
Reduction Reactions: Commonly use reducing agents like sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Substituted naphthalene derivatives.
Coupling Reactions: Azo dyes with various color properties.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
1-Naphthalenediazonium, 4-(phenylazo)-6-sulfo-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its diazonium group, which is highly reactive and can form covalent bonds with various nucleophiles. This reactivity allows it to participate in coupling reactions, forming stable azo compounds. The sulfonic acid group enhances its solubility in water, making it suitable for aqueous reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenylazo)-1-naphthalenediazonium chloride
- 1-Naphthalenediazonium chloride
- 4-(Phenylazo)-2-naphthalenediazonium chloride
Uniqueness
1-Naphthalenediazonium, 4-(phenylazo)-6-sulfo-, chloride is unique due to the presence of the sulfonic acid group, which enhances its solubility and reactivity in aqueous solutions. This makes it more versatile compared to other diazonium salts that lack this functional group.
Properties
CAS No. |
72089-12-4 |
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Molecular Formula |
C16H11ClN4O3S |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;chloride |
InChI |
InChI=1S/C16H10N4O3S.ClH/c17-18-15-8-9-16(20-19-11-4-2-1-3-5-11)14-10-12(24(21,22)23)6-7-13(14)15;/h1-10H;1H |
InChI Key |
HXUUIGNGSHTAKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)[N+]#N)S(=O)(=O)O.[Cl-] |
Origin of Product |
United States |
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